

Spectroscopic data for 3-(N-Benzylaminocarbonyl)phenylboronic acid

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Compound of Interest

Compound Name: 3-(N-Benzylaminocarbonyl)phenylboronic acid

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Technical Guide: Spectroscopic and Synthetic Overview of 3-(N-Benzylaminocarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available information and predicted spectroscopic data for **3-(N-Benzylaminocarbonyl)phenylboronic acid**. As of the latest search, detailed, experimentally verified spectroscopic data and a specific synthetic protocol for this compound are not readily available in the public domain. The information presented herein is based on data from structurally similar compounds and established principles of organic chemistry and spectroscopy.

Introduction

3-(N-Benzylaminocarbonyl)phenylboronic acid, also known as N-Benzyl-3-boronobenzamide, is a bifunctional molecule incorporating a phenylboronic acid moiety and a benzylamide group. Phenylboronic acids are a critical class of compounds in organic synthesis, most notably for their use in Suzuki-Miyaura cross-coupling reactions. They are also widely investigated in medicinal chemistry and for the development of sensors due to the ability of the boronic acid group to reversibly bind with diols, such as those found in saccharides. The presence of the N-benzylamide functionality introduces additional possibilities for hydrogen

bonding and other molecular interactions, making this compound of potential interest in drug design and materials science.

Physicochemical Properties

Basic information for **3-(N-Benzylaminocarbonyl)phenylboronic acid** is available from various chemical suppliers.^{[1][2]}

Property	Value
CAS Number	625470-96-4
Molecular Formula	C ₁₄ H ₁₄ BNO ₃
Molecular Weight	255.08 g/mol
Alternate Names	N-Benzyl 3-boronobenzamide

Proposed Synthesis

A plausible synthetic route to **3-(N-Benzylaminocarbonyl)phenylboronic acid** involves the amidation of 3-carboxyphenylboronic acid with benzylamine. This is a standard and widely used method for forming amide bonds.

Experimental Protocol: Amide Coupling

- Starting Materials: 3-Carboxyphenylboronic acid, benzylamine, a peptide coupling agent (e.g., HATU, HOBt/EDC), and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).
- Solvent: A dry, aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
- Procedure:
 - Dissolve 3-carboxyphenylboronic acid in the chosen solvent.
 - Add the coupling agent and the base to the solution and stir for a few minutes to activate the carboxylic acid.
 - Add benzylamine to the reaction mixture.

- Allow the reaction to proceed at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up and Purification:
 - Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
 - The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
 - The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired **3-(N-Benzylaminocarbonyl)phenylboronic acid**.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-(N-Benzylaminocarbonyl)phenylboronic acid**. These predictions are based on the analysis of its functional groups and comparison with data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The spectrum is expected to show signals corresponding to the protons of the benzyl group and the 1,3-disubstituted phenyl ring. The boronic acid protons are often broad and may exchange with residual water in the solvent.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.2 (broad s)	broad singlet	2H	B(OH) ₂
~8.1 (t)	triplet	1H	Ar-H (proton between the two substituents)
~7.8-7.9 (m)	multiplet	2H	Ar-H (protons ortho to the amide)
~7.5 (t)	triplet	1H	Ar-H (proton para to the amide)
~7.2-7.4 (m)	multiplet	5H	Ar-H (benzyl ring protons)
~4.6 (d)	doublet	2H	-CH ₂ - (benzyl)
~9.1 (t)	triplet	1H	-NH- (amide)

¹³C NMR (Carbon NMR): The spectrum will display resonances for the carbons of both aromatic rings, the benzylic carbon, and the carbonyl carbon of the amide. The carbon attached to the boron atom may show a broad signal.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~167	C=O (amide)
~138	Ar-C (ipso-carbon of benzyl ring)
~135	Ar-C (ipso-carbon attached to amide)
~130-135	Ar-C (C-B, often broad)
~127-130	Ar-CH (phenyl and benzyl rings)
~44	-CH ₂ - (benzyl)

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the O-H stretching of the boronic acid, N-H stretching of the amide, C=O stretching of the amide, and various vibrations of the aromatic rings.

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3200 (broad)	Strong	O-H stretch (boronic acid)
~3300	Medium	N-H stretch (amide)
~3100-3000	Medium	Aromatic C-H stretch
~1640	Strong	C=O stretch (Amide I)
~1540	Strong	N-H bend (Amide II)
~1400-1300	Strong	B-O stretch
~700-800	Strong	Aromatic C-H bend (out-of-plane)

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

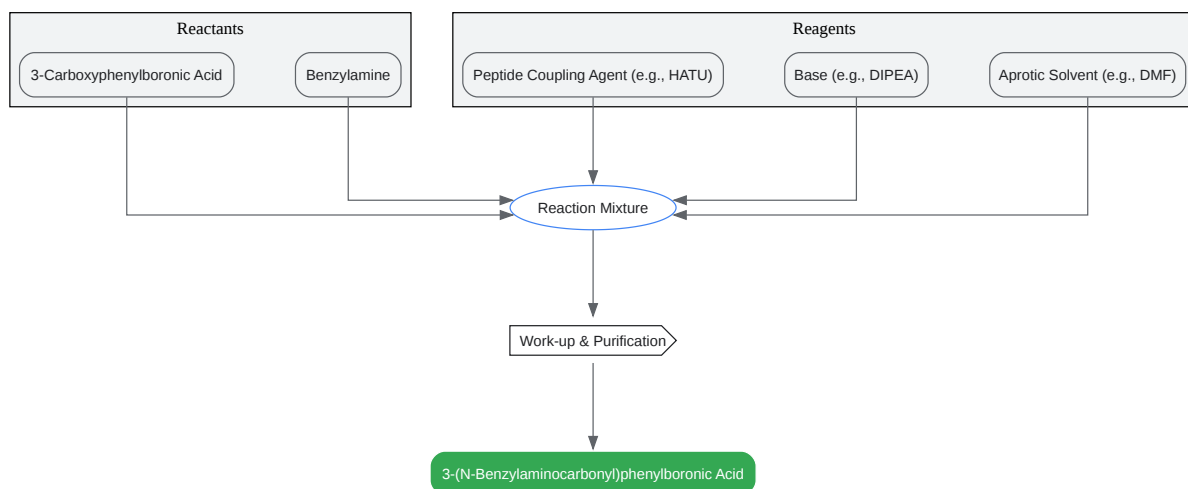
Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
255	$[M]^+$, molecular ion
237	$[M - H_2O]^+$
164	$[M - C_7H_7N]^+$
106	$[C_7H_8N]^+$
91	$[C_7H_7]^+$ (tropylium ion)

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for **3-(N-Benzylaminocarbonyl)phenylboronic acid** from 3-carboxyphenylboronic acid and benzylamine.



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References

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